molecular formula C22H15ClN4 B14232770 6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole CAS No. 824394-79-8

6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole

Cat. No.: B14232770
CAS No.: 824394-79-8
M. Wt: 370.8 g/mol
InChI Key: UZEDIAOHPGRGSH-UHFFFAOYSA-N
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Description

6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the imidazole ring in this compound adds to its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzimidazole with 2-(5-phenyl-1H-imidazol-2-yl)benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-phenyl-1H-imidazol-2-yl)benzimidazole
  • 6-chloro-2-(2-phenyl-1H-imidazol-2-yl)benzimidazole
  • 5-phenyl-1H-imidazol-2-yl derivatives

Uniqueness

6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole is unique due to the presence of both the benzimidazole and imidazole rings, which confer distinct chemical and biological properties. The chlorine substitution at the 6-position enhances its reactivity and potential for various applications

Properties

CAS No.

824394-79-8

Molecular Formula

C22H15ClN4

Molecular Weight

370.8 g/mol

IUPAC Name

6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C22H15ClN4/c23-15-10-11-18-19(12-15)26-22(25-18)17-9-5-4-8-16(17)21-24-13-20(27-21)14-6-2-1-3-7-14/h1-13H,(H,24,27)(H,25,26)

InChI Key

UZEDIAOHPGRGSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3C4=NC5=C(N4)C=C(C=C5)Cl

Origin of Product

United States

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